
(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL is a chiral organic compound with a unique structure that includes a hydroxymethyl group and a methylene group attached to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL typically involves multistep synthetic routes. One common method includes the acylation of cyclopentene derivatives followed by reduction and subsequent functional group transformations . The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The methylene group can be reduced to form saturated cyclopentane derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alcohols and amines. The reaction conditions typically involve controlled temperatures and pH to achieve the desired products.
Major Products
The major products formed from these reactions include various functionalized cyclopentane derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: The compound has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the production of fine chemicals and as a building block in material science
Mécanisme D'action
The mechanism of action of (1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The methylene group can participate in various chemical reactions, altering the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olomoucine II: A cyclin-dependent kinase inhibitor with a similar hydroxymethyl group.
Roscovitine: Another kinase inhibitor with structural similarities.
Uniqueness
(1R)-1-(Hydroxymethyl)-2-methylidenecyclopentan-1-OL is unique due to its specific stereochemistry and the presence of both hydroxymethyl and methylene groups on a cyclopentane ring
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(1R)-1-(hydroxymethyl)-2-methylidenecyclopentan-1-ol |
InChI |
InChI=1S/C7H12O2/c1-6-3-2-4-7(6,9)5-8/h8-9H,1-5H2/t7-/m0/s1 |
Clé InChI |
ODHOQXRDWZSJPZ-ZETCQYMHSA-N |
SMILES isomérique |
C=C1CCC[C@@]1(CO)O |
SMILES canonique |
C=C1CCCC1(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


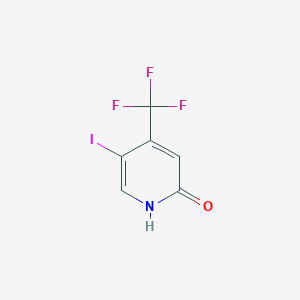
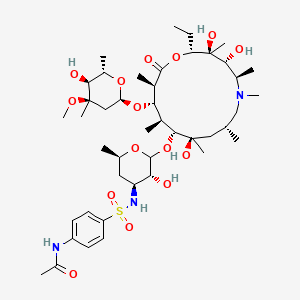
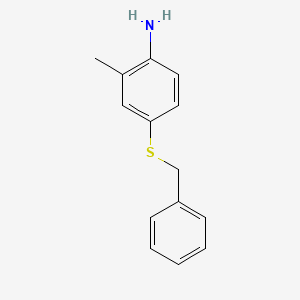

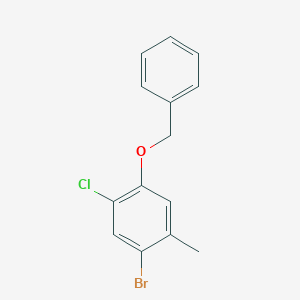
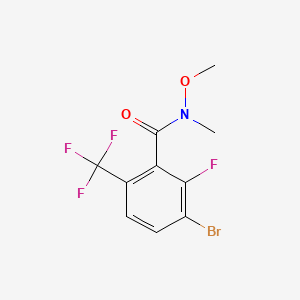
![[(2S)-2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B14023491.png)
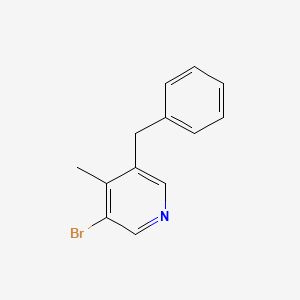
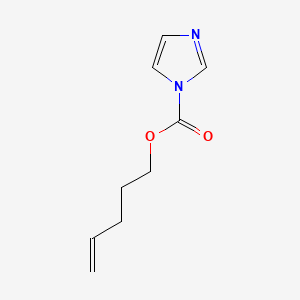

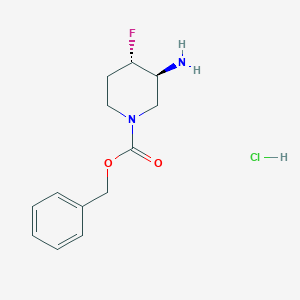
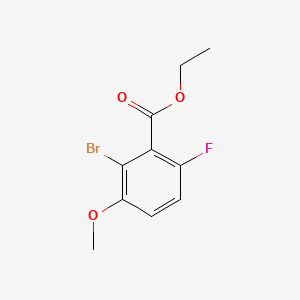
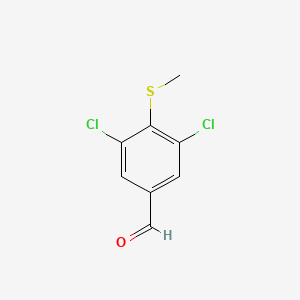
![Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]-](/img/structure/B14023527.png)
